molecular formula C14H12N2O4 B14630564 Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- CAS No. 55218-81-0

Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)-

Cat. No.: B14630564
CAS No.: 55218-81-0
M. Wt: 272.26 g/mol
InChI Key: RFRFIMBNTQKCAV-UHFFFAOYSA-N
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Description

Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- is a complex organic compound that features a pyridine ring substituted with a 1,3-dioxolane ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method might include the reaction of a pyridine derivative with a dioxolane compound under acidic or basic conditions to form the desired product. The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- exerts its effects depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-aminophenyl)-
  • Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-methylphenyl)-
  • Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-chlorophenyl)-

Uniqueness

Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- is unique due to the presence of both a dioxolane ring and a nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features.

Properties

CAS No.

55218-81-0

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)pyridine

InChI

InChI=1S/C14H12N2O4/c17-16(18)12-3-1-10(2-4-12)11-5-6-15-13(9-11)14-19-7-8-20-14/h1-6,9,14H,7-8H2

InChI Key

RFRFIMBNTQKCAV-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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